6-hydroxy-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one can be achieved through various synthetic routes. One common method involves the base-promoted addition of 2-(tert-butoxycarbonylamino)methyl-1,3-dithiane with 2-(tert-butyldimethylsiloxymethyl)benzyl chloride, followed by desilylation, oxidation, and cyclization via reductive amination . Another approach uses ring-closing metathesis of dienyl N-(2-nitrophenyl)sulfonamide, followed by hydroxylation and oxidation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
6-hydroxy-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
6-hydroxy-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-hydroxy-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one involves its interaction with specific molecular targets, such as muscarinic receptors . It acts as an antagonist, blocking the receptor’s activity and thereby modulating physiological responses. The exact pathways and molecular targets involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
5-hydroxy-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one: Similar structure but with a hydroxyl group at the 5-position.
3-bromo-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one: Contains a bromine atom instead of a hydroxyl group.
6,7,8,9-tetrahydro-3-hydroxy-2-methoxy-1-benzazepin-5-one: Similar core structure with additional functional groups.
Uniqueness
6-hydroxy-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one is unique due to its specific hydroxyl group placement and its potential as a selective muscarinic receptor antagonist . This makes it a valuable compound for therapeutic research and development.
Properties
Molecular Formula |
C10H11NO2 |
---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
6-hydroxy-2,3,4,5-tetrahydro-2-benzazepin-1-one |
InChI |
InChI=1S/C10H11NO2/c12-9-5-1-3-8-7(9)4-2-6-11-10(8)13/h1,3,5,12H,2,4,6H2,(H,11,13) |
InChI Key |
CJBFWSVEPRTOCI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC=C2O)C(=O)NC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.